Ethyl 4-{[3-(dimethylamino)propyl]amino}-6,8-dimethylquinoline-3-carboxylate
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Overview
Description
BMH-9 is an inhibitor of RNA polymerase I. It acts by causing nucleolar stress and showing potent anticancer activity across many tumor types.
Scientific Research Applications
Antitumor Activity and Quantitative Structure-Activity Relationship
Ethyl 4-{[3-(dimethylamino)propyl]amino}-6,8-dimethylquinoline-3-carboxylate has been explored for its potential in antitumor activity. A study on amino-substituted dibenz[de,h]isoquinoline derivatives showed a strong dependence of antitumor potency on the position of substitution. Certain amino derivatives displayed higher potency than unsubstituted compounds, with notable implications for cancer treatment research (Sami et al., 1995).
Transformations in Chemical Synthesis
This compound undergoes various chemical transformations, leading to the synthesis of diverse derivatives. For instance, it has been used in the transformation into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, highlighting its versatility in chemical synthesis (Albreht et al., 2009).
Bioconjugation Reactions for Peptide Substrates
In the field of bioconjugation, this compound plays a crucial role. A systematic investigation of bioconjugation reactions involving carboxylated peptides and small proteins has been conducted, highlighting the efficiency of bioconjugation processes and the identification of side products (Totaro et al., 2016).
Synthesis and X-ray Crystallographic Study
Ethyl 4-{[3-(dimethylamino)propyl]amino}-6,8-dimethylquinoline-3-carboxylate has also been synthesized and evaluated for its structural properties using X-ray diffraction analysis. This approach has provided insights into the molecular conformation, which is crucial for understanding its interaction in various applications (Matiadis et al., 2013).
Structural Modification and Relationship with Antineoplastic Activity
Further studies on structural modifications have revealed the significance of specific side chains for antineoplastic activity, providing a deeper understanding of how molecular alterations can influence therapeutic potential (Zee-Cheng et al., 1979).
properties
CAS RN |
457937-39-2 |
---|---|
Product Name |
Ethyl 4-{[3-(dimethylamino)propyl]amino}-6,8-dimethylquinoline-3-carboxylate |
Molecular Formula |
C19H27N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H27N3O2/c1-6-24-19(23)16-12-21-17-14(3)10-13(2)11-15(17)18(16)20-8-7-9-22(4)5/h10-12H,6-9H2,1-5H3,(H,20,21) |
InChI Key |
DRDAFDJAYXZMJW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCCN(C)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCCN(C)C |
Appearance |
Solid powder |
Other CAS RN |
457937-39-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMH-9; BMH 9; BMH9; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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